Physicochemical Properties: 2-Chloro-6-fluoro vs. 2,6-Dichloro
The compound 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide exhibits a unique combination of molecular weight (188.59 g/mol), density (1.47±0.1 g/cm³ predicted), and melting point (131-134 °C) . In contrast, the directly analogous 2,6-dichlorobenzamidoxime (2,6-dichloro-N'-hydroxybenzenecarboximidamide) possesses a higher molecular weight (205.04 g/mol for free base, 241.5 g/mol for hydrochloride salt), a higher density (1.52 g/cm³), and a significantly higher boiling point (378.8 °C at 760 mmHg) . These quantitative differences in fundamental physicochemical parameters directly impact downstream processing, formulation, and the physical properties of final derived products, providing a clear basis for selecting the 2-chloro-6-fluoro variant for specific synthetic pathways.
| Evidence Dimension | Molecular weight, density, and melting/boiling point |
|---|---|
| Target Compound Data | MW: 188.59 g/mol; Density: 1.47 g/cm³ (predicted); Melting Point: 131-134 °C |
| Comparator Or Baseline | 2,6-Dichlorobenzamidoxime: MW: 205.04 g/mol (free base) / 241.5 g/mol (hydrochloride); Density: 1.52 g/cm³; Boiling Point: 378.8 °C |
| Quantified Difference | MW: 16.45 g/mol lower for target vs. dichloro free base; Density: 0.05 g/cm³ lower; Boiling point differential of approx. 100 °C (target's boiling point is 279.4 °C predicted ) |
| Conditions | Comparative analysis of standard predicted and experimental physicochemical data |
Why This Matters
Different physicochemical profiles, especially molecular weight and thermal properties, directly influence a compound's suitability for specific reactions (e.g., volatility, solubility) and can be a deciding factor in synthetic route selection and downstream product purification.
